N-Cyclopropyl-N'-[2-(furan-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
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Overview
Description
N-Cyclopropyl-N’-[2-(furan-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide: is a complex organic compound that features a unique combination of cyclopropyl, furan, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N’-[2-(furan-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Cyclopropyl Amine: The initial step involves the synthesis of cyclopropyl amine through the reaction of cyclopropyl bromide with ammonia.
Furan and Thiophene Derivatives: The furan and thiophene derivatives are synthesized separately. Furan-2-carboxylic acid can be converted to its corresponding sulfonyl chloride derivative using chlorosulfonic acid.
Coupling Reaction: The final step involves coupling the cyclopropyl amine with the furan and thiophene derivatives under controlled conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Substitution: The sulfonyl group in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Reduced amide and sulfonyl derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-Cyclopropyl-N’-[2-(furan-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N’-[2-(furan-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It may inhibit key enzymes in the arachidonic acid pathway, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-N’-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide: Similar structure but with two thiophene rings.
N-Cyclopropyl-N’-[2-(furan-2-yl)-2-(furan-2-sulfonyl)ethyl]ethanediamide: Similar structure but with two furan rings.
Uniqueness
- The combination of furan and thiophene rings in N-Cyclopropyl-N’-[2-(furan-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide provides unique electronic properties that are not present in compounds with two identical rings.
- This unique structure may result in distinct biological activities and applications in material science.
Properties
Molecular Formula |
C15H16N2O5S2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N'-cyclopropyl-N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]oxamide |
InChI |
InChI=1S/C15H16N2O5S2/c18-14(15(19)17-10-5-6-10)16-9-12(11-3-1-7-22-11)24(20,21)13-4-2-8-23-13/h1-4,7-8,10,12H,5-6,9H2,(H,16,18)(H,17,19) |
InChI Key |
ODHBZOTYCGYSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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